Dodeconium
Overview
Description
Dodeconium is a chemical compound that belongs to the class of quaternary ammonium compounds. It is commonly used in scientific research due to its unique properties and mechanism of action.
Scientific Research Applications
1. Impact on Carbohydrate Metabolism
Research has shown that dodeconium in therapeutic doses can significantly influence carbohydrate metabolism. It stimulates glycolytic processes and inhibits the aerobic oxidation of glucose in the pentose phosphate cycle, as well as the final stages of gluconeogenesis. This action leads to hypoglycemia and normalizes various indices of carbohydrate metabolism in alloxane diabetes, as observed in experiments on albino rats (Meshchinen, 1986).
2. Antioxidant Activity
This compound, among other bisquaternary ammonium compounds of the methylene series, has been studied for its antioxidant activity. It's observed to enhance the neutralization of superoxide anion radicals and the splitting of lipoperoxides, indicating its potential as an antioxidant agent (Meshchishen et al., 1992).
3. Labeling of Cell Membranes
This compound salts have been used as labeling agents for outer components of human erythrocyte membranes. Such labeling does not penetrate intact cells, making it a useful tool for studying cellular components (Berg, 1969).
4. Potential in Surfactant Applications
Research on sodium dodecyl sulfate, a surfactant similar to this compound, has shown its effectiveness in removing crude oil from contaminated soils. This suggests potential applications of this compound in environmental remediation and soil washing technologies (Urum et al., 2006).
5. Use in Nanofluid Research
Studies have investigated the use of surfactants like sodium dodecyl sulfate (analogous to this compound) in the preparation and stability of nanofluids. These surfactants can enhance the physical stability and heat transfer characteristics of nanofluids, suggesting potential applications of this compound in advanced thermal systems (Sun et al., 2016).
properties
IUPAC Name |
(2-dodecoxy-2-oxoethyl)-[6-[(2-dodecoxy-2-oxoethyl)-dimethylazaniumyl]hexyl]-dimethylazanium;dichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H78N2O4.2ClH/c1-7-9-11-13-15-17-19-21-25-29-33-43-37(41)35-39(3,4)31-27-23-24-28-32-40(5,6)36-38(42)44-34-30-26-22-20-18-16-14-12-10-8-2;;/h7-36H2,1-6H3;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XINQFOMFQFGGCQ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C[N+](C)(C)CCCCCC[N+](C)(C)CC(=O)OCCCCCCCCCCCC.[Cl-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H78Cl2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40959109 | |
Record name | N~1~,N~6~-Bis[2-(dodecyloxy)-2-oxoethyl]-N~1~,N~1~,N~6~,N~6~-tetramethylhexane-1,6-bis(aminium) dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40959109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
697.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3818-69-7 | |
Record name | Dodeconium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003818697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~1~,N~6~-Bis[2-(dodecyloxy)-2-oxoethyl]-N~1~,N~1~,N~6~,N~6~-tetramethylhexane-1,6-bis(aminium) dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40959109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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